molecular formula C7H13Cl2N3S B599379 (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride CAS No. 106092-10-8

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Cat. No.: B599379
CAS No.: 106092-10-8
M. Wt: 242.162
InChI Key: RYYXDZDBXNUPOG-FHNDMYTFSA-N
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Description

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride include other thiazole derivatives such as:

Uniqueness

What sets this compound apart is its specific structural features and the resulting biological activities. Its fused thiazole-benzene ring system provides unique electronic and steric properties that can be exploited in various applications .

Properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYXDZDBXNUPOG-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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